The compound was developed as part of research into purinergic signaling and its implications in pharmacology. It belongs to a class of compounds that interact with adenosine receptors, specifically targeting the A2B subtype. The molecular formula is , with a molecular weight of approximately 446.426 g/mol .
The synthesis of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione involves several key steps:
Technical parameters such as reaction temperatures, solvent systems (often polar aprotic solvents), and catalysts are crucial for optimizing yield and purity during synthesis .
The molecular structure of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione can be described as follows:
The presence of these substituents significantly influences the compound's biological activity and solubility properties .
3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione participates in various chemical reactions:
These reactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound .
The mechanism of action for 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione primarily involves:
Studies have shown that this compound can effectively block receptor activation in various cell types, making it a valuable tool for exploring adenosine's role in pathophysiology .
The physical and chemical properties of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione are significant for its application:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm purity and structural integrity .
The applications of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione include:
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione functions as a potent and selective antagonist of the adenosine A2B receptor subtype. Receptor binding studies have demonstrated a pronounced selectivity profile, with significantly higher affinity for the human A2B adenosine receptor compared to other adenosine receptor subtypes (A1, A2A, and A3) [1]. This selectivity is pharmacologically crucial as it minimizes off-target effects that could arise from modulation of other adenosine receptor subtypes, which have diverse physiological roles ranging from cardiovascular regulation to neurotransmitter release [2].
The molecular basis for this selectivity profile resides in the compound's optimized structure, which allows for preferential interaction with the orthosteric binding site of the A2B adenosine receptor. The 3-(trifluoromethyl)benzyl moiety attached to the pyrazole ring appears critical for establishing high-affinity interactions with hydrophobic regions within the A2B receptor binding pocket, while the purine-2,6-dione core mimics the endogenous adenosine structure but with modified substituents that prevent receptor activation [3]. This structural optimization yields a compound with nanomolar affinity for the A2B receptor while maintaining micromolar or lower affinity for other adenosine receptor subtypes [1].
Table 1: Receptor Binding Profile of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Receptor Subtype | Affinity (IC50/Ki) | Selectivity Ratio (vs. A2B) | Functional Activity |
---|---|---|---|
A2B Adenosine | 1-10 nM | 1 (reference) | Competitive Antagonist |
A1 Adenosine | >1 µM | >1000-fold | Negligible Activity |
A2A Adenosine | >1 µM | >1000-fold | Negligible Activity |
A3 Adenosine | >1 µM | >1000-fold | Negligible Activity |
P2X/P2Y Purinergic | Not reported | Not applicable | No Significant Activity |
The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that signals primarily through Gαs and Gαq proteins. Under normal physiological conditions, adenosine binding to A2B receptors activates adenylate cyclase via Gαs coupling, increasing intracellular cyclic adenosine monophosphate (cAMP) production. Additionally, A2B receptor activation can stimulate phospholipase C via Gαq coupling, leading to inositol trisphosphate (IP3) formation, diacylglycerol (DAG) accumulation, and intracellular calcium mobilization [2]. 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione effectively blocks these signaling pathways by preventing endogenous adenosine from binding and activating the receptor [1].
In pathophysiological conditions such as tissue hypoxia, ischemia, or inflammation, extracellular adenosine concentrations rise dramatically due to ATP breakdown. This adenosine surge leads to sustained A2B receptor activation, promoting pro-inflammatory responses. By antagonizing A2B receptors, 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione disrupts this pathological signaling cascade. Specifically, it inhibits Gαs-mediated cAMP accumulation that would otherwise occur in response to adenosine binding, and it also suppresses Gαq-mediated activation of phospholipase C, thereby reducing IP3-mediated calcium release from endoplasmic reticulum stores [1] [2]. This dual inhibition of major signaling pathways contributes to the compound's ability to modulate inflammatory processes and tissue remodeling.
A2B adenosine receptor antagonism by 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione results in significant suppression of proinflammatory cytokine production and release from immune cells. Research demonstrates that this compound effectively reduces caspase-1 activity in cardiac tissue following myocardial infarction, which corresponds with decreased maturation and secretion of interleukin-1 beta (IL-1β) [1]. IL-1β is a master regulator of inflammation that amplifies inflammatory cascades through activation of endothelial cells and recruitment of additional immune cells to sites of injury or infection.
The mechanism underlying cytokine suppression involves interruption of adenosine-mediated amplification of the inflammasome complex, particularly the NLRP3 inflammasome. In macrophages and other immune cells, A2B receptor activation enhances NLRP3 inflammasome assembly and activity. By blocking this receptor, 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione prevents adenosine-driven inflammasome activation, thereby reducing caspase-1-dependent processing of pro-IL-1β into its biologically active form [1]. This effect has been documented in vivo, where administration of the compound in a mouse model of non-reperfused myocardial infarction resulted in attenuated inflammatory responses and more favorable cardiac remodeling outcomes [1]. Additionally, studies indicate that the compound attenuates vascular remodeling and hypertension in preclinical models, effects attributed to its ability to reduce inflammatory mediators in the vasculature [1].
The antagonistic activity of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione on A2B receptors profoundly impacts cAMP-dependent cellular responses by preventing receptor-mediated activation of adenylate cyclase. Under conditions of elevated adenosine, such as ischemic or inflammatory environments, A2B receptor blockade with this compound significantly reduces intracellular cAMP accumulation in target cells [1] [2]. This pharmacological effect has particularly important implications for cell types that express high levels of A2B receptors, including vascular smooth muscle cells, endothelial cells, fibroblasts, and various immune cells.
In vascular smooth muscle cells, reduction of cAMP signaling through A2B receptor antagonism modulates cell proliferation and migration, processes that contribute to pathological vascular remodeling observed in hypertension and atherosclerosis. Similarly, in cardiac fibroblasts, suppression of cAMP signaling attenuates excessive extracellular matrix production and collagen deposition, thereby reducing pathological fibrosis that can lead to cardiac dysfunction following injury [1]. The compound's ability to modulate cAMP-dependent pathways extends to immune cells, where reduced cAMP levels alter cytokine production profiles and cellular activation states. This shift promotes a less inflammatory environment, which is beneficial in conditions characterized by excessive inflammation.
Table 2: Cellular Responses Modulated by 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione via cAMP Pathway Inhibition
Cell Type | cAMP-Dependent Process | Functional Outcome | Pathophysiological Relevance |
---|---|---|---|
Cardiac Fibroblasts | Collagen synthesis and secretion | Reduced extracellular matrix deposition | Attenuated pathological cardiac remodeling |
Vascular Smooth Muscle | Cell proliferation and migration | Decreased neointima formation | Suppressed vascular remodeling |
Macrophages | Inflammasome activation | Reduced IL-1β maturation and secretion | Attenuated inflammatory responses |
Endothelial Cells | Adhesion molecule expression | Diminished leukocyte adhesion and extravasation | Reduced tissue infiltration by immune cells |
Mast Cells | Mediator release (histamine, proteases) | Decreased degranulation response | Limited allergic inflammation |
Concentration-response studies demonstrate that 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione inhibits adenosine-stimulated cAMP accumulation in a dose-dependent manner, with significant effects observed at nanomolar concentrations and maximal inhibition achieved in the low micromolar range [1]. This efficient suppression of cAMP signaling, particularly when localized to sites of adenosine overproduction (such as inflamed or ischemic tissues), underpins the compound's therapeutic potential for managing inflammatory components of cardiovascular diseases while minimizing systemic effects. The demonstrated efficacy in preclinical models of myocardial infarction and vascular remodeling highlights the physiological relevance of these cAMP-modulating effects [1].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3